1-Bromo-2-cyclobutoxycyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-cyclobutoxycyclopentane is an organic compound characterized by a bromine atom attached to a cyclopentane ring, which is further substituted with a cyclobutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclobutoxycyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane followed by the introduction of the cyclobutoxy group. The bromination typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where cyclopentane is treated with bromine in the presence of a catalyst. The subsequent introduction of the cyclobutoxy group can be achieved through nucleophilic substitution reactions using appropriate alkoxide reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-cyclobutoxycyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of cyclopentane derivatives with different functional groups.
Oxidation: Formation of cyclopentanol or cyclopentanone derivatives.
Reduction: Formation of cyclopentane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-cyclobutoxycyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Potential use in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-cyclobutoxycyclopentane involves its interaction with molecular targets through its bromine and cyclobutoxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclobutoxy group can influence the compound’s reactivity and stability. The pathways involved may include the formation of reactive intermediates that facilitate further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-cyclopentyloxycyclopentane
- 1-Bromo-2-cyclohexyloxycyclopentane
- 1-Bromo-2-cyclopropoxycyclopentane
Comparison: 1-Bromo-2-cyclobutoxycyclopentane is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds
Eigenschaften
Molekularformel |
C9H15BrO |
---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
1-bromo-2-cyclobutyloxycyclopentane |
InChI |
InChI=1S/C9H15BrO/c10-8-5-2-6-9(8)11-7-3-1-4-7/h7-9H,1-6H2 |
InChI-Schlüssel |
PGRCQBYVNSPYSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2CCCC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.